5-chloro-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
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Overview
Description
The compound “5-chloro-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide” is a complex organic molecule. It contains several functional groups including a chloro group, an amide group, a methoxy group, and multiple thiadiazole rings . The thiadiazole ring is a five-membered heterocyclic ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name. It contains a benzamide core with a 5-chloro-2-methoxy substitution. Attached to the benzamide nitrogen is a 5-ethylsulfanyl-1,3,4-thiadiazol-2-yl group. This group is further substituted at the 5-position with a 2-oxoethylsulfanyl-1,3,4-thiadiazol-2-yl group .Scientific Research Applications
Antimicrobial Activity
Sulfonamides containing similar chemical structures have shown promising antimicrobial activities. Specifically, derivatives with 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds, which are structurally related, have demonstrated significant in vitro activity against various Gram-positive and Gram-negative bacteria, including strains like Mycobacterium tuberculosis and Mycobacterium kansasii (Krátký et al., 2012).
Anticancer Potential
Compounds with 1,3,4-thiadiazole and dichloroacetic acid moieties, closely related to the compound , have been explored for their anticancer properties. A study on a hybrid molecule with these moieties revealed its potential in cancer treatment, emphasizing the significance of the 1,3,4-thiadiazole component in drug design for anticancer applications (Yushyn et al., 2022).
Enzyme Inhibition
Another significant application lies in enzyme inhibition. Halogenated sulfonamides, similar to the compound , have been investigated as inhibitors of carbonic anhydrase IX, a tumor-associated isozyme. This study revealed the potential of these compounds, including those with 1,3,4-thiadiazole structures, in designing selective inhibitors for therapeutic purposes, particularly in treating tumors (Ilies et al., 2003).
Antifungal Applications
In the realm of antifungal applications, complexes formed with aminobenzolamide derivatives, which share structural similarities with the given compound, have demonstrated effective antifungal properties against various strains. These complexes act as potent inhibitors of specific enzymes, indicating their potential utility in antifungal therapies (Mastrolorenzo et al., 2000).
Future Directions
properties
IUPAC Name |
5-chloro-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O3S4/c1-3-27-15-22-20-13(29-15)18-11(24)7-28-16-23-21-14(30-16)19-12(25)9-6-8(17)4-5-10(9)26-2/h4-6H,3,7H2,1-2H3,(H,18,20,24)(H,19,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFMWERENVJILV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O3S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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